2-Methoxy-5-nitrobenzenediazonium
Overview
Description
2-Methoxy-5-nitrobenzenediazonium is an organic compound with the molecular formula C7H6N3O3. It is a diazonium salt, which is a class of compounds known for their utility in organic synthesis, particularly in the formation of azo compounds. The structure of this compound includes a benzene ring substituted with a methoxy group (-OCH3) and a nitro group (-NO2), along with a diazonium group (-N2+).
Preparation Methods
The synthesis of 2-Methoxy-5-nitrobenzenediazonium typically involves the diazotization of 2-methoxy-5-nitroaniline. The process includes the following steps:
Diazotization Reaction: 2-Methoxy-5-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Reaction Conditions: The reaction is carried out in an acidic aqueous medium to ensure the stability of the diazonium ion.
Chemical Reactions Analysis
2-Methoxy-5-nitrobenzenediazonium undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as hydroxyl (-OH), halides (e.g., -Cl, -Br), and cyano (-CN) groups. For example, treatment with potassium iodide results in the formation of 2-methoxy-5-nitroiodobenzene.
Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a -N=N- linkage between two aromatic rings. These reactions are typically carried out in alkaline conditions.
Scientific Research Applications
2-Methoxy-5-nitrobenzenediazonium has several applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes, which are important in the textile industry for coloring fabrics.
Biology: Azo compounds derived from this diazonium salt can be used as biological stains and indicators.
Medicine: Some azo compounds have been investigated for their potential use as pharmaceuticals, particularly as antimicrobial agents.
Industry: It is used in the production of pigments and as intermediates in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-nitrobenzenediazonium primarily involves its ability to form reactive intermediates that can undergo substitution or coupling reactions. The diazonium group (-N2+) is a good leaving group, which facilitates the formation of new bonds with other nucleophiles. In coupling reactions, the diazonium ion reacts with electron-rich aromatic compounds to form azo linkages, which are responsible for the vivid colors of azo dyes.
Comparison with Similar Compounds
2-Methoxy-5-nitrobenzenediazonium can be compared with other diazonium salts such as:
Benzenediazonium chloride: Lacks the methoxy and nitro substituents, making it less reactive in certain coupling reactions.
4-Nitrobenzenediazonium: Similar in having a nitro group but lacks the methoxy group, which affects its reactivity and the properties of the resulting azo compounds.
2-Methoxybenzenediazonium: Contains the methoxy group but lacks the nitro group, leading to differences in electronic properties and reactivity.
The presence of both methoxy and nitro groups in this compound makes it unique in terms of its reactivity and the types of products it can form.
Properties
IUPAC Name |
2-methoxy-5-nitrobenzenediazonium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N3O3/c1-13-7-3-2-5(10(11)12)4-6(7)9-8/h2-4H,1H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUADGGPZZZMHBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N3O3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865343 | |
Record name | Benzenediazonium, 2-methoxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27165-17-9 | |
Record name | 2-Methoxy-5-nitrobenzenediazonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27165-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-nitrobenzenediazonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027165179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 2-methoxy-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenediazonium, 2-methoxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-5-nitrobenzenediazonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXY-5-NITROBENZENEDIAZONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD1H66K1H2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
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